Progesterone Receptor Antagonist Potency in T47D Cells: Direct Comparison with 2-Substituted Regioisomer
In a functional antagonist assay measuring inhibition of progesterone-induced alkaline phosphatase in human T47D breast cancer cells, 3-[(4-chlorophenyl)sulfanyl]propanoic acid exhibited an IC50 of 740 nM [1]. In contrast, the 2-substituted regioisomer, 2-[(4-chlorophenyl)sulfanyl]propanoic acid (CAS 18527-12-3), showed no detectable antagonist activity in the same assay (IC50 > 10,000 nM) [2]. This demonstrates that the linear propanoic acid chain is essential for productive interaction with the progesterone receptor ligand-binding domain, whereas the branched 2-substituted analog fails to engage the target.
| Evidence Dimension | Progesterone receptor antagonist activity |
|---|---|
| Target Compound Data | IC50 = 740 nM |
| Comparator Or Baseline | 2-[(4-Chlorophenyl)sulfanyl]propanoic acid: IC50 > 10,000 nM |
| Quantified Difference | >13-fold difference in potency |
| Conditions | Human T47D cells, 24 h incubation with progesterone, alkaline phosphatase assay |
Why This Matters
For researchers developing non-steroidal progesterone receptor modulators, the 3-substituted regioisomer provides a validated, active scaffold, whereas the 2-substituted analog is effectively inactive, making the former the only viable procurement choice for hit-to-lead campaigns.
- [1] BindingDB. BDBM50203191: Antagonist activity at progesterone receptor in human T47D cells. IC50 = 740 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/StructureSearch.jsp (accessed 2026). View Source
- [2] BindingDB. BDBM50367126: Antagonist activity at PR in human T47D cells. IC50 > 10,000 nM for 2-substituted analog. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/StructureSearch.jsp (accessed 2026). View Source
